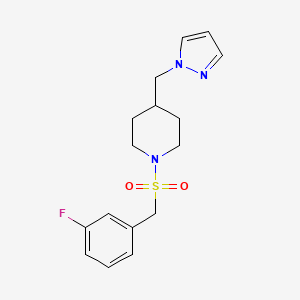

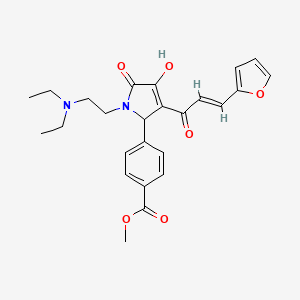

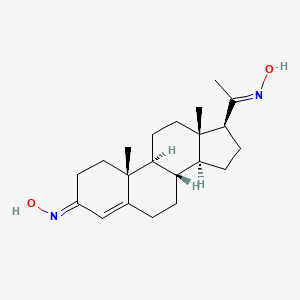

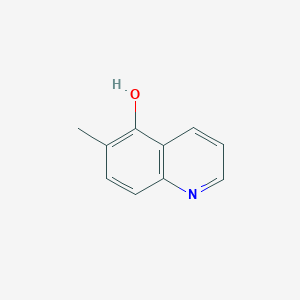

![molecular formula C25H30N4O6 B2819669 N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351599-66-0](/img/structure/B2819669.png)

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole-containing compounds is a well-studied area of organic chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups and substructures. It includes an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . Unfortunately, specific structural information for this compound is not available in the literature .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse and depend on the specific structure of the compound . Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base . It is highly reactive and can participate in a wide range of chemical reactions .Scientific Research Applications

Antimycobacterial Activity

- Novel imidazo[1,2-a]pyridine-3-carboxamides, sharing structural motifs with the compound of interest, have shown potent antimycobacterial activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. These compounds, due to their efficacy and safety indices, provide a new direction for further structure-activity relationship (SAR) studies in the quest for new antitubercular agents (Kai Lv et al., 2017).

Corrosion Inhibition

- Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, indicating the versatility of this chemical framework in applications beyond biomedical research. These compounds showed high efficiency in preventing corrosion, providing insights into the protective mechanisms at the molecular level (M. Yadav et al., 2016).

Antitubercular Activity

- A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties were designed and synthesized, showing excellent in vitro activity against drug-sensitive and multidrug-resistant MTB strains. This highlights the potential of such compounds in developing new anti-TB agents (Linhu Li et al., 2020).

Anti-bacterial Study

- N-substituted derivatives of a related compound showed moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria, underscoring the antimicrobial potential of these chemical structures (H. Khalid et al., 2016).

properties

IUPAC Name |

N-ethyl-4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2.C2H2O4/c1-2-24-23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-29-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,24,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXIGDFZNGWLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

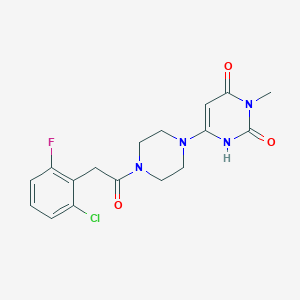

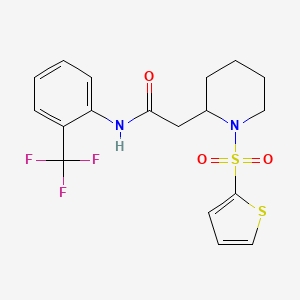

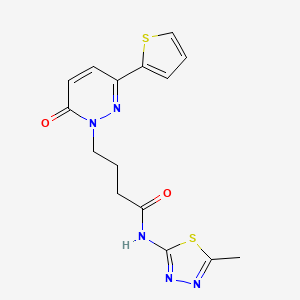

![(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819592.png)